2-Methoxy-5-(pyridin-4-yl)aniline
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Overview
Description
2-Methoxy-5-(pyridin-4-yl)aniline is a chemical compound with the molecular formula C12H12N2O . It has a molecular weight of 200.24 . The compound is typically in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H12N2O/c1-15-12-3-2-10 (8-11 (12)13)9-4-6-14-7-5-9/h2-8H,13H2,1H3 . This indicates the presence of a methoxy group (-OCH3) and a pyridinyl group attached to an aniline group.Physical and Chemical Properties Analysis
This compound is a powder with a melting point of 171-172°C .Scientific Research Applications
Coordination Chemistry and Spectroscopic Properties
Basu Baul et al. (2014) investigated the synthesis, structures, and spectroscopic properties of Hg(II) complexes with bidentate NN and tridentate NNO Schiff-base ligands derived from aniline derivatives. Their study highlighted how the presence of intra- and intermolecular Hg–O bonds influences the formation of monomeric or polymeric structures, with fluorescent properties also being explored (Basu Baul et al., 2014).
Quantum Chemistry and Kinase Inhibition
Caballero et al. (2011) conducted docking and quantitative structure–activity relationship studies for aniline derivatives as c-Met kinase inhibitors. Their research provided insights into the molecular features contributing to high inhibitory activity, highlighting the potential of these compounds in therapeutic applications (Caballero et al., 2011).
Organic Synthesis and Catalysis
Zhao et al. (2017) discovered the utility of 2-(pyridin-2-yl)aniline as a new, removable directing group in promoting C-H amination mediated by cupric acetate. This finding opens up new avenues for the efficient amination of benzamide derivatives, showcasing the versatility of aniline derivatives in synthetic chemistry (Zhao et al., 2017).
Schiff’s Bases Synthesis
Pareek et al. (2009) described a convenient route for the synthesis and characterization of novel substituted Azo-Coumarins and Schiff’s bases, starting from an anilic acid derivative. Their work demonstrates the applicability of these compounds in the development of new materials with potential optical properties (Pareek et al., 2009).
Safety and Hazards
Future Directions
While specific future directions for 2-Methoxy-5-(pyridin-4-yl)aniline are not mentioned in the available literature, there is a general interest in the development of clinically active drugs that rely on the use of heterocyclic scaffolds, many of which contain nitrogen . This suggests potential future research directions in exploring the therapeutic properties of this compound and similar compounds.
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures have been used in the suzuki–miyaura cross-coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .
Mode of Action
In the context of suzuki–miyaura cross-coupling reactions, the process involves the oxidative addition of formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new pd–c bond .
Action Environment
It’s worth noting that the success of suzuki–miyaura cross-coupling reactions, which similar compounds are involved in, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Properties
IUPAC Name |
2-methoxy-5-pyridin-4-ylaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-15-12-3-2-10(8-11(12)13)9-4-6-14-7-5-9/h2-8H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBAWXJMSEFDNOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=NC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104994-92-5 |
Source
|
Record name | 2-methoxy-5-(pyridin-4-yl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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